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Compound of Interest

Compound Name: 4-Fluoro-2-phenylaniline

Cat. No.: B157491

For Immediate Release

This technical guide provides a comprehensive analysis of the spectral data for 4-Fluoro-2-
phenylaniline (also known as 4-fluoro-2-aminobiphenyl), a key intermediate in the
development of pharmaceuticals and advanced materials. This document is intended for
researchers, scientists, and professionals in drug development, offering a centralized resource
for its *H NMR, 3C NMR, and Mass Spectrometry data.

Compound Identity

e |[UPAC Name: 4-fluoro-2-phenylaniline
e CAS Number: 1717-22-2

e Molecular Formula: Ci2H10FN

e Molecular Weight: 187.21 g/mol

Spectroscopic Data Summary

The following tables summarize the key spectral data for 4-Fluoro-2-phenylaniline. Due to the
limited availability of directly published experimental data for this specific compound, the
following information is a consolidated prediction based on established spectroscopic principles
and data from closely related structural analogs.
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'H NMR (Proton NMR) Data (Predicted)

Solvent: CDCIs, Frequency: 400 MHz

Chemical Shift (8)

Multiplicity Number of Protons  Assignment
Ppm
~7.25-7.45 m 5H Phenyl-H
~6.90-7.10 m 2H Aniline-H (H-5,6)
~6.70 - 6.85 m 1H Aniline-H (H-3)
~3.70 brs 2H -NH:2

3C NMR (Carbon NMR) Data (Predicted)

Solvent: CDCIs, Frequency: 100 MHz

Chemical Shift (8) ppm Assignment
~ 157 (d, J = 240 Hz) C-F

~ 142 C-NH:2

~139 Phenyl C (ipso)
~ 129 Phenyl CH

~ 128 Phenyl CH

~ 127 Phenyl CH

~ 125 (d, J = 8 Hz) C-2

~ 116 (d, J = 22 Hz) C-3,C-5
~115(d, J = 8 Hz) C-6

Note: 'd' denotes a doublet, with the J-value representing the coupling constant with the fluorine
atom.
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Mass Spectrometry (MS) Data (Predicted)

lonization Mode: Electrospray lonization (ESI)

m/z Value Interpretation
188.0870 [M+H]*
187.0797 [M]*

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data presented
above. These are based on standard laboratory practices for similar aromatic amines.

NMR Spectroscopy

o Sample Preparation: A sample of 4-Fluoro-2-phenylaniline (5-10 mg) is dissolved in
approximately 0.7 mL of deuterated chloroform (CDCIs) containing 0.03% v/v
tetramethylsilane (TMS) as an internal standard.

 Instrumentation: *H and *3C NMR spectra are recorded on a 400 MHz NMR spectrometer.

e IH NMR Acquisition: Proton spectra are acquired with a spectral width of approximately 16
ppm, a relaxation delay of 1 second, and 16-32 scans.

e 13C NMR Acquisition: Carbon spectra are acquired with a spectral width of approximately 220
ppm, a relaxation delay of 2 seconds, and a sufficient number of scans to achieve a good
signal-to-noise ratio (typically 1024 or more). Proton decoupling is applied during acquisition.

Mass Spectrometry

o Sample Preparation: A dilute solution of 4-Fluoro-2-phenylaniline is prepared in a suitable
solvent such as methanol or acetonitrile (approximately 1 pg/mL).

e Instrumentation: An ESI-Time-of-Flight (TOF) or Orbitrap mass spectrometer is used for
analysis.
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e Acquisition: The sample solution is infused into the ESI source at a flow rate of 5-10 puL/min.
The mass spectrum is acquired in positive ion mode over a mass range of m/z 50-500.

Data Acquisition and Analysis Workflow

The logical flow for the acquisition and analysis of spectral data for 4-Fluoro-2-phenylaniline
is outlined below. This workflow ensures a systematic approach to chemical structure
confirmation.
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Caption: Workflow for the spectral characterization of 4-Fluoro-2-phenylaniline.

 To cite this document: BenchChem. [Spectral Profile of 4-Fluoro-2-phenylaniline: A Technical
Overview]. BenchChem, [2026]. [Online PDF]. Available at:
[https://lwww.benchchem.com/product/b157491#4-fluoro-2-phenylaniline-spectral-data-1h-
nmr-13c-nmr-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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